3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as DDC-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DDC-4 belongs to the class of benzodioxinyl compounds that have been shown to possess a variety of biological activities.
Mechanism of Action
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of genes that are important for cell growth and survival. Additionally, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide inhibits the proliferation of cancer cells and induces apoptosis. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide exhibits anti-tumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide also exhibits potent biological activity at low concentrations, which makes it a useful tool for studying the mechanisms of action of certain enzymes and signaling pathways. However, one of the limitations of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide in lab experiments is that it may exhibit off-target effects due to its ability to interact with multiple enzymes and signaling pathways.
Future Directions
There are several future directions for the study of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide. One potential area of research is the development of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide derivatives that exhibit improved potency and selectivity for certain enzymes and signaling pathways. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide in animal models and humans. Additionally, further studies are needed to elucidate the molecular mechanisms of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide and its potential therapeutic applications in various diseases.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways that are involved in these diseases.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2-methoxy-5-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-24-15-8-6-12(20(22)23)10-14(15)19-18(21)9-7-13-11-25-16-4-2-3-5-17(16)26-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSPNWZLVWNEDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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